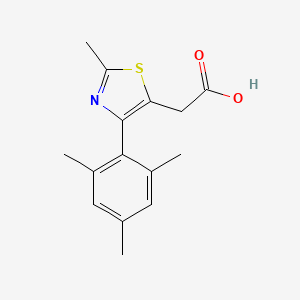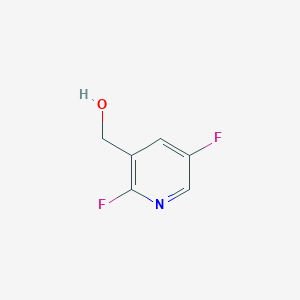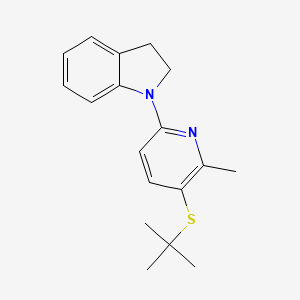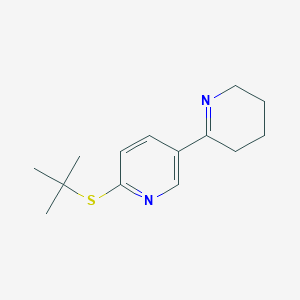
6'-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine is an organic compound that features a bipyridine core with a tert-butylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the reaction of a bipyridine derivative with tert-butylthiol. One common method involves the use of a Grignard reagent, such as tert-butylmagnesium chloride, which reacts with sulfur to form the corresponding thiolate. This thiolate is then reacted with a bipyridine derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine core can be reduced under specific conditions.
Substitution: The tert-butylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone .
Scientific Research Applications
6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which 6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butylthio group can modulate the electronic properties of the bipyridine core, influencing its reactivity and binding affinity. This modulation can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group.
2,3’-Bipyridine: The parent compound without the tert-butylthio substituent.
tert-Butylsulfinamide: A related compound with a tert-butylthio group and an amine functionality
Uniqueness
6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to the combination of the bipyridine core and the tert-butylthio group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and materials science .
Properties
Molecular Formula |
C14H20N2S |
|---|---|
Molecular Weight |
248.39 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C14H20N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10H,4-6,9H2,1-3H3 |
InChI Key |
YFBPDGCSZCQJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C2=NCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


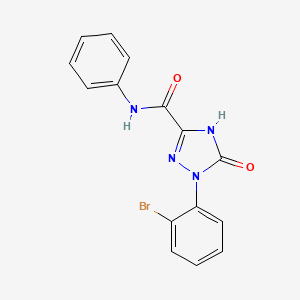





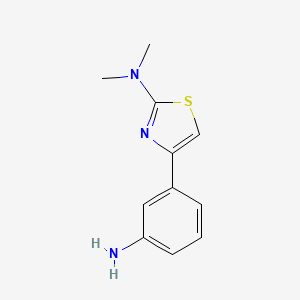
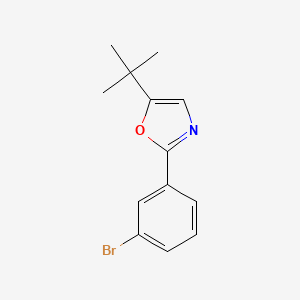
![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)
